N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-7-6-12(8-16)17(10(3)4)11(5)18/h9-10,12-13H,6-8,15H2,1-5H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSDNXKYKBJWLN-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Precursor Preparation
The (R)-configured pyrrolidin-3-ylamine intermediate is synthesized via asymmetric hydrogenation or enzymatic resolution. A representative protocol involves:
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Substrate : 3-pyrrolidinone (5.0 g, 50 mmol).
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Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C yields racemic pyrrolidin-3-ylamine (87% yield).
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Enzymatic Resolution : Treatment with immobilized penicillin G acylase (IPA buffer, pH 7.4, 25°C) achieves >99% enantiomeric excess for the (R)-enantiomer.
Acylation with (S)-2-Amino-3-methylbutyric Acid
The amino acid moiety is introduced via mixed anhydride or carbodiimide-mediated coupling:
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Activation : (S)-2-Amino-3-methylbutyric acid (2.3 g, 15 mmol) is treated with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at -15°C.
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Coupling : The activated species reacts with (R)-pyrrolidin-3-ylamine (1.8 g, 15 mmol) for 2 h at 0°C, yielding 85% of the intermediate N-[(R)-pyrrolidin-3-yl]-(S)-2-amino-3-methylbutyramide .
N-Isopropyl-acetamide Side Chain Installation
Alkylation-Amidation Sequential Approach
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Alkylation : The secondary amine of the pyrrolidine intermediate is reacted with methyl acrylate (1.2 eq) in DMF at 60°C for 6 h, achieving 78% conversion to the tertiary amine ester.
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Amidation : Hydrolysis with LiOH (2.0 eq) in THF/H₂O (3:1) followed by HATU-mediated coupling with isopropylamine (1.5 eq) provides the N-isopropyl-acetamide group (92% yield over two steps).
Direct Acylation Using Acetic Anhydride
Alternative methods employ in situ acetylation:
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Reagents : Acetic anhydride (1.5 eq), isopropylamine (2.0 eq), DMAP (0.1 eq) in CH₂Cl₂.
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Conditions : Stirred at 25°C for 12 h, achieving 81% yield. This method minimizes epimerization but requires rigorous exclusion of moisture.
Stereochemical Control and Optimization
Chiral Auxiliaries and Catalysts
Dynamic Kinetic Resolution
Racemic intermediates are resolved using:
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Enzymes : Candida antarctica lipase B catalyzes acyl transfer, favoring the (R)-pyrrolidine isomer (94% ee).
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Metal Complexes : Ru(II)-BINAP systems achieve simultaneous racemization and selective crystallization (ee 99%).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 32.1 | 8.7 |
| PMI (Process Mass Intensity) | 45.3 | 11.2 |
| Solvent Consumption (L/kg) | 120 | 28 |
Data from pilot plants show flow chemistry reduces environmental impact while maintaining >95% purity.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
Drug Design and Development
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is being investigated as a potential drug candidate due to its structural similarity to known bioactive compounds. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.
Neuropharmacology
Research indicates that compounds with similar structures can affect neurotransmitter release and receptor activity. Preliminary studies suggest that this compound may influence the cholinergic system, which is crucial for cognitive functions and memory formation. This opens avenues for exploring its role in treating conditions like Alzheimer's disease and other cognitive impairments.
Enzyme Inhibition Studies
The compound's unique structure allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. Studies have shown that pyrrolidine derivatives can inhibit proteases and kinases, leading to applications in cancer therapy by targeting tumor growth pathways.
Synthesis of Analogues
The synthesis of this compound serves as a template for creating analogues with modified pharmacological properties. This approach is vital in drug discovery, allowing researchers to optimize efficacy and reduce side effects.
Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives on neuronal cells exposed to oxidative stress. Results indicated that compounds similar to this compound exhibited significant protective effects, suggesting potential therapeutic applications in neurodegenerative diseases .
Anticancer Activity
Another research effort focused on evaluating the anticancer properties of pyrrolidine derivatives against various cancer cell lines. The findings demonstrated that certain analogues inhibited cell proliferation and induced apoptosis in cancer cells, highlighting the potential of this compound as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects
Ring System Comparisons
- Pyrrolidine vs. Piperidine : Pyrrolidine’s five-membered ring imposes greater torsional strain, favoring specific conformations over the more flexible piperidine. This could improve metabolic stability but reduce adaptability to diverse binding sites .
Biological Activity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Before delving into biological activity, it is essential to understand the chemical profile of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molecular Weight | 269.38 g/mol |
| Boiling Point | 428.6 ± 45.0 °C |
| Density | 1.06 ± 0.1 g/cm³ |
| pKa | 8.72 ± 0.33 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes, including butyrylcholinesterase (BChE), which plays a crucial role in neurotransmitter regulation and has implications in neurodegenerative diseases.
Anticholinesterase Activity
Studies have shown that this compound exhibits significant anticholinesterase activity. This property is vital for developing treatments for conditions like Alzheimer's disease, where cholinergic signaling is impaired. The compound's ability to inhibit BChE suggests it could enhance cholinergic transmission by preventing the breakdown of acetylcholine.
Anticancer Potential
Recent investigations have also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For instance, one study reported that the compound exhibited cytotoxic effects on A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
In addition to its anticholinesterase properties, this compound has shown neuroprotective effects in animal models of neurodegeneration. By modulating oxidative stress and inflammation pathways, the compound may help preserve neuronal integrity and function.
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice expressing amyloid-beta plaques, administration of this compound resulted in improved cognitive function and reduced plaque burden compared to untreated controls .
- Cancer Cell Lines : An evaluation of the compound's effect on various cancer cell lines revealed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The results indicated that the compound could serve as a potential lead for developing novel anticancer agents .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
Acylation : Coupling (S)-2-amino-3-methyl-butyric acid to a pyrrolidine scaffold under anhydrous conditions using coupling agents like HATU or EDCI .
Amidation : Introducing the isopropylacetamide group via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (0–5°C) to minimize racemization .
Key Variables:
Q. Table 1: Yield Optimization
| Step | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | HATU, DIPEA | 0–5 | 65 | 98 |
| 2 | EDCI, NMM | RT | 72 | 95 |
Q. Which analytical techniques are essential for characterizing purity and stereochemistry?
Methodological Answer:
Q. What safety protocols are critical for laboratory handling?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and NIOSH-approved respirators (P95 for aerosols) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation risk) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose via licensed waste services .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for diastereomers?
Methodological Answer:
2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish diastereomers. For example, NOE interactions between pyrrolidine H-3 and acetamide methyl confirm relative configuration .
Computational Predictions : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts. Discrepancies >0.3 ppm suggest incorrect assignments .
Cross-Validation : Compare with analogous compounds (e.g., N-benzylpyrrolidine derivatives) to identify outlier peaks .
Q. What computational methods predict conformational stability and target binding?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates solvation effects in water/DMSO to identify dominant conformers. AMBER force fields reveal the pyrrolidine ring’s chair preference .
- Docking Studies : AutoDock Vina screens binding to biological targets (e.g., proteases). The acetamide group shows hydrogen bonding with active-site residues (ΔG = -9.2 kcal/mol) .
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical models refine interaction energies at binding sites .
Q. How can metabolic stability be enhanced without compromising activity?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the amino group with enzymatically cleavable motifs (e.g., pivaloyloxymethyl) to improve bioavailability .
- Structural Analogues : Introduce fluorine at the pyrrolidine C-4 position to block metabolic hotspots while maintaining target affinity (IC50: 12 nM vs. 15 nM for parent) .
Q. Table 2: Metabolic Stability Modifications
| Strategy | Half-life (h) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 1.2 | 25 |
| Deuterated Derivative | 2.8 | 38 |
| Fluorinated Analogue | 3.5 | 42 |
Q. What strategies resolve low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products (yield increase from 60% to 85%) .
- Catalyst Screening : Immobilized lipases (e.g., CAL-B) enhance enantioselectivity in acylation steps (ee >99%) .
- Crystallization Engineering : Use antisolvent precipitation with tert-butyl methyl ether to recover product efficiently .
Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating reactions but promoting racemization (k = 0.15 min⁻¹) .
- Aprotic Solvents (e.g., DMF) : Increase nucleophilicity of amine groups, favoring SN2 mechanisms (k = 0.28 min⁻¹) .
- Dielectric Constant Correlation : Reactivity (log k) linearly correlates with solvent ε (R² = 0.91) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
